Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

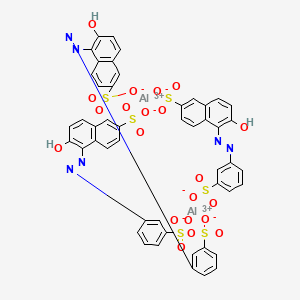

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its azo group, which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) typically involves the diazotization of 3-aminobenzenesulfonic acid followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.

Reduction: Reduction reactions typically target the azo group, converting it into amines.

Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Breakdown products include smaller aromatic compounds.

Reduction: Formation of corresponding amines.

Substitution: Derivatives with modified functional groups.

Scientific Research Applications

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) has diverse applications in scientific research:

Chemistry: Used as a pH indicator and in complexometric titrations.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often relate to the compound’s ability to donate or accept electrons, influencing redox reactions.

Comparison with Similar Compounds

Similar Compounds

- Dialuminium tris(6-hydroxy-5-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate)

- Dialuminium tris(6-hydroxy-5-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate)

Uniqueness

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate) is unique due to its specific substitution pattern, which imparts distinct spectral properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric responses and stability under various conditions.

Biological Activity

Dialuminium tris(6-hydroxy-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate), commonly referred to as Dialuminium tris(azo dye), is a complex organic compound with significant biological activity. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula is C48H30Al2N6O21S6, and it has a molecular weight of approximately 1273.13 g/mol .

The compound is a member of the azo dye family, known for their vibrant colors and applications in various fields, including biology and medicine. It contains sulfonate groups that enhance its solubility in water, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C48H30Al2N6O21S6 |

| Molecular Weight | 1273.13 g/mol |

| CAS Number | 94021-05-3 |

Dialuminium tris(azo dye) exhibits biological activity primarily through its interaction with cellular components. The sulfonate groups facilitate binding to various proteins and enzymes, potentially affecting their activity. Studies suggest that the compound may inhibit certain metabolic pathways by interfering with enzyme function, particularly those involved in drug metabolism .

Antioxidant Properties

Research indicates that Dialuminium tris(azo dye) possesses antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxic Effects

In vitro studies have shown that Dialuminium tris(azo dye) can induce cytotoxicity in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis (programmed cell death). For instance, studies demonstrated IC50 values indicating effective concentration levels required to achieve significant cytotoxic effects on human cancer cells .

Interaction with Drug-Metabolizing Enzymes

The compound has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or decreased efficacy .

Case Studies

-

Cytotoxicity Assessment

- Objective : To evaluate the cytotoxic effects of Dialuminium tris(azo dye) on human breast cancer cells (MCF-7).

- Method : MCF-7 cells were treated with varying concentrations of the compound for 24 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

-

Antioxidant Activity Evaluation

- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.

- Method : The ability of Dialuminium tris(azo dye) to scavenge DPPH radicals was measured.

- Results : The compound exhibited a scavenging activity of 70% at a concentration of 50 µM, indicating strong antioxidant potential.

Properties

CAS No. |

94021-05-3 |

|---|---|

Molecular Formula |

C48H30Al2N6O21S6 |

Molecular Weight |

1273.1 g/mol |

IUPAC Name |

dialuminum;6-hydroxy-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/3C16H12N2O7S2.2Al/c3*19-15-7-4-10-8-13(27(23,24)25)5-6-14(10)16(15)18-17-11-2-1-3-12(9-11)26(20,21)22;;/h3*1-9,19H,(H,20,21,22)(H,23,24,25);;/q;;;2*+3/p-6 |

InChI Key |

BLEBHQBQMOMRGF-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.